4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one
Description
This compound features a phthalazin-1-one core substituted with a 1,2,4-oxadiazole ring at position 4 and a 3-(methylsulfanyl)phenyl group at position 2. The oxadiazole moiety is further functionalized with a 2H-1,3-benzodioxol-5-yl (methylenedioxybenzene) group. The methylenedioxy group contributes to electron-rich aromaticity, while the methylsulfanyl (SMe) substituent enhances lipophilicity. Such structural features are often leveraged in medicinal chemistry for modulating pharmacokinetic properties or targeting enzymes like poly(ADP-ribose) polymerases (PARPs) .
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methylsulfanylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O4S/c1-33-16-6-4-5-15(12-16)28-24(29)18-8-3-2-7-17(18)21(26-28)23-25-22(27-32-23)14-9-10-19-20(11-14)31-13-30-19/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAHRNUGOGNEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling with the phthalazinone core. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other nitrogen-containing heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups onto the aromatic rings.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to this compound showed effective inhibition against various bacterial strains, suggesting potential use in developing new antibiotics .
Anticancer Activity
The compound has been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells by modulating specific signaling pathways. For instance, compounds with similar structural motifs have shown the ability to inhibit cell proliferation in cancer lines such as A549 (lung cancer) and MCF7 (breast cancer) .
Case Study 1: Antimicrobial Efficacy
A recent investigation tested a series of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Cancer Cell Line Studies
In vitro studies on the anticancer effects of related compounds revealed IC50 values ranging from 10 to 50 µM against various cancer cell lines. The mechanism was linked to the activation of caspase pathways leading to increased apoptosis rates .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the benzodioxole scaffold.
- Synthesis of the oxadiazole ring through cyclization reactions.
- Coupling with the dihydrophthalazinone moiety.
Mechanism of Action
The mechanism of action of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays and cellular experiments.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with three analogs sharing the phthalazin-1-one and 1,2,4-oxadiazole scaffold but differing in substituents (Table 1).
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS No. | Oxadiazole Substituent | Phenyl Substituent | Molecular Formula | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|---|---|---|
| Target Compound | - | 2H-1,3-Benzodioxol-5-yl | 3-(Methylsulfanyl)phenyl | C24H16N4O3S | 464.48 (calculated) | 1 (phthalazinone NH) | 7 (3 oxadiazole O/N, 2 benzodioxole O, 1 phthalazinone O, 1 SMe S) |
| 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one | 1207014-04-7 | 4-Methoxyphenyl | Phenyl | C23H16N4O3 | 396.41 | 0 | 6 |
| 4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one | 1291862-31-1 | 3-Bromophenyl | Phenyl | C21H13BrN4O2 | 445.27 (calculated) | 0 | 5 |
| 4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one | 1325306-36-2 | 3,4-Dimethylphenyl | - | C19H16N4O2 | 332.36 | 1 | 4 |
Key Differences in Substituent Effects
Oxadiazole Substituents: The target compound’s benzodioxolyl group provides two oxygen atoms, increasing polarity and H-bond acceptor capacity (7 acceptors vs. 4–6 in analogs) . This contrasts with the methoxy (electron-donating), bromo (electron-withdrawing), and dimethyl (steric bulk) groups in analogs .
Phenyl Substituents :
- The target compound ’s 3-(methylsulfanyl)phenyl group adds sulfur-mediated lipophilicity (logP ~3.5 estimated), which may improve membrane permeability compared to the unsubstituted phenyl in analogs .
In contrast, the dimethylphenyl analog (CAS 1325306-36-2) lacks such motifs, possibly limiting its scope .
Biological Activity
The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one is a complex organic molecule that incorporates multiple pharmacophoric elements known for their biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features:
- A benzodioxole moiety, which is often associated with various biological activities.
- An oxadiazole ring known for its role in medicinal chemistry.
- A dihydrophthalazinone structure that may contribute to its bioactivity.
Anticancer Properties
Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to the one have shown the ability to inhibit telomerase and other growth factors essential for cancer cell proliferation .
Table 1: Summary of Anticancer Activities
| Compound | Activity | Mechanism of Action |
|---|---|---|
| 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-... | Antitumor | Inhibition of telomerase |
| Compound A | Moderate | Induction of apoptosis |
| Compound B | High | Inhibition of cell cycle |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. A study demonstrated that related oxadiazole derivatives exhibited activity against various pathogens including Staphylococcus aureus and Candida albicans . The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
Table 2: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Candida albicans | 18 | |
| Escherichia coli | 12 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been reported to inhibit protein tyrosine phosphatases (PTP), which play a crucial role in cancer progression .
- Cell Cycle Regulation : The compound may interfere with cell cycle progression by modulating kinase activity involved in cellular proliferation .
- Apoptosis Induction : The ability to induce apoptosis in cancer cells has been linked to the activation of intrinsic pathways via mitochondrial disruption .
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to the target molecule:
- Study on PTP Inhibition : A screening of small molecules identified several oxadiazole derivatives as potent inhibitors of PTP1B, suggesting potential for diabetes and obesity treatment due to their role in insulin signaling .
- Antifungal Activity Assessment : A broth microdilution assay revealed that certain derivatives exhibited antifungal properties comparable to established antifungal agents. This highlights the potential for developing new antifungal therapies based on this scaffold .
- Molecular Docking Studies : Computational studies have shown favorable binding interactions between the compound and various target proteins implicated in cancer and microbial resistance. These findings support further development and optimization of this compound for therapeutic use .
Q & A
Q. What are the key synthetic pathways for this compound?
The synthesis involves multi-step reactions:
- Oxadiazole ring formation : Cyclization of a nitrile precursor with hydroxylamine under reflux in ethanol/water .
- Phthalazinone core preparation : Condensation of phthalic anhydride derivatives with hydrazine hydrate .
- Coupling : The oxadiazole and phthalazinone moieties are linked via nucleophilic substitution or Pd-catalyzed cross-coupling .
- Functionalization : Introduction of the methylsulfanyl group via thiol-ene click chemistry or SNAr reactions . Critical parameters : Temperature control (±2°C), solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling) .
Q. What spectroscopic techniques are essential for structural confirmation?
- NMR (¹H/¹³C) : Assign aromatic protons (δ 6.8–8.2 ppm) and oxadiazole carbons (δ 165–170 ppm) .
- IR : Confirm C=N (1600–1650 cm⁻¹) and C-O-C (benzodioxole, 1240–1280 cm⁻¹) stretches .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 491.4) .
- X-ray crystallography : Use SHELXL for refinement to resolve ambiguities (e.g., dihedral angles between rings) .
Advanced Research Questions
Q. How can researchers optimize the yield of the oxadiazole ring formation?
- Design of Experiments (DoE) : Vary hydroxylamine concentration (1.2–2.0 eq), pH (4–6), and reaction time (6–24 hrs) to identify optimal conditions .
- Catalyst screening : Test ZnCl₂ or FeCl₃ to accelerate cyclization .
- Solvent effects : Compare ethanol/water (yield: 65%) vs. DMF (yield: 45%) to balance polarity and reactivity .
Q. How to resolve discrepancies in biological activity data across studies?
- Purity validation : Use HPLC (C18 column, MeCN/H₂O gradient) to ensure ≥95% purity; impurities >5% can skew bioassays .
- Structural analogs : Compare activity of the target compound with derivatives lacking the methylsulfanyl group to isolate pharmacophore contributions .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability .
Q. What computational methods predict the compound’s reactivity and binding modes?
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., oxadiazole C5 position) .
- Molecular docking (AutoDock Vina) : Simulate binding to target proteins (e.g., kinase domains) using crystal structures from the PDB .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to assess binding affinity .
Methodological Challenges & Data Contradictions
Q. How to address low reproducibility in crystallization attempts?
- Solvent screening : Test slow-evaporation in DMSO/EtOAc (1:3) vs. diffusion in hexane/CHCl₃ .
- Seeding : Introduce microcrystals from analogous compounds (e.g., benzodioxole derivatives) to induce nucleation .
- Temperature gradients : Use a thermal cycler to vary between 4°C and 25°C during crystal growth .
Q. Why do potentiometric titrations show variable pKa values?
- Solvent effects : Compare pKa in isopropyl alcohol (polar aprotic) vs. DMF (polar aprotic) to account for solvation differences .
- Electrode calibration : Standardize with buffers (pH 4.0 and 7.0) before each titration to minimize instrumental drift .
- Data interpretation : Use the Half-Neutralization Potential (HNP) method instead of inflection points for non-aqueous systems .
Experimental Design for Mechanistic Studies
Q. How to investigate the compound’s mechanism of action in enzyme inhibition?
- Kinetic assays : Measure IC₅₀ under varying substrate concentrations (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry (n) for enzyme-ligand interactions .
- Fluorescence quenching : Monitor tryptophan residue emission (λex 280 nm) to detect conformational changes in target enzymes .
Q. What strategies validate the compound’s metabolic stability?
- In vitro microsomal assays : Incubate with rat liver microsomes (RLM) and measure half-life via LC-MS .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to assess isoform-specific interactions .
- Reactive metabolite trapping : Add glutathione (GSH) and detect adducts by HRMS to identify electrophilic intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
